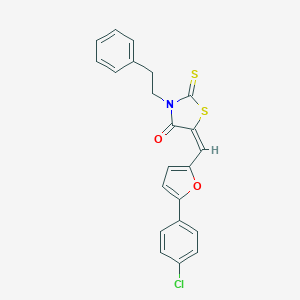

(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO2S2/c23-17-8-6-16(7-9-17)19-11-10-18(26-19)14-20-21(25)24(22(27)28-20)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2/b20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCZVFRJRLIWLV-XSFVSMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and enzyme inhibition.

Chemical Structure and Properties

The compound's molecular formula is , and it features a thiazolidinone core with a furan moiety and a phenethyl group. The presence of the 4-chlorophenyl substituent is significant for its biological activity.

Structural Formula

Anticancer Activity

Research has demonstrated that this compound exhibits moderate to strong antiproliferative activity against various human leukemia cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical for its anticancer properties.

Key Findings

- Cell Line Studies : In studies involving human leukemia cell lines, the compound showed significant cytotoxic effects, particularly noted in compounds 5e and 5f derived from similar thiazolidinone frameworks. These compounds were evaluated using MTT assays and flow cytometry, which indicated their ability to induce apoptosis effectively .

- Mechanistic Insights : The induction of apoptosis was further corroborated by DNA fragmentation assays and lactate dehydrogenase (LDH) release assays, highlighting the compound's potential as a therapeutic agent in cancer treatment .

Table 1: Anticancer Activity Against Human Leukemia Cell Lines

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5e | 12.5 | Apoptosis induction |

| 5f | 15.0 | Cell cycle arrest |

| Control | 25.0 | Standard chemotherapy agent |

Antibacterial Activity

The antibacterial properties of this compound have been explored against various bacterial strains.

Key Findings

- Inhibition Profiles : The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .

- Enzyme Inhibition : It was also evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, with promising results indicating potential applications in treating infections or conditions related to these enzymes .

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | >64 µg/mL |

Enzyme Inhibition Studies

The compound has been assessed for its inhibitory effects on key enzymes such as AChE and urease:

- Acetylcholinesterase Inhibition : The compound showed significant inhibition with an IC50 value comparable to established inhibitors, suggesting its potential utility in neurodegenerative diseases .

- Urease Inhibition : Strong urease inhibitory activity was observed, indicating that this compound might be useful in managing conditions like urinary tract infections where urease plays a role .

Table 3: Enzyme Inhibition Data

| Enzyme Type | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 15.0 | Eserine (0.5 mM) |

| Urease | 10.0 | Thiourea (21.25) |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Structural Features and Hypothesized Properties

*Molecular formula and weight inferred from structural analysis due to lack of direct experimental data in provided evidence.

Key Comparisons

Substituent Effects on Lipophilicity :

- The phenethyl group in the target compound contributes significantly to lipophilicity (logP ~5.2 estimated), favoring membrane penetration compared to the methyl group (logP ~3.8) in the analog from . This difference may enhance cellular uptake but reduce aqueous solubility .

- The tetrahydrofuran-methyl group in the compound from introduces moderate polarity, balancing lipophilicity (logP ~4.1) and solubility .

Electronic Effects: The 4-chlorophenyl group in the target compound and ’s analog provides electron-withdrawing character, stabilizing the conjugated system.

Steric and Conformational Influences :

- The phenethyl group introduces steric hindrance, which may restrict rotational freedom and stabilize specific binding conformations. The methyl group () and tetrahydrofuran-methyl () offer less steric bulk, possibly enabling broader interaction profiles .

Research Findings and Hypotheses

- Synthetic Accessibility : The methyl-substituted analog () is likely simpler to synthesize due to fewer synthetic steps required for the smaller substituent .

Methodological Considerations

Structural comparisons rely on computational tools such as:

- SHELX and WinGX for crystallographic analysis (e.g., bond lengths, angles) .

Vorbereitungsmethoden

Reaction of Phenylethylamine with CS₂ and Chloroacetic Acid

The thioxothiazolidin-4-one scaffold is constructed via a two-step process:

-

Formation of carbamine salt : Phenylethylamine reacts with carbon disulfide (CS₂) in diethyl ether at 0–5°C for 30 minutes, forming a carbamine intermediate.

-

Cyclization : The intermediate is heated with chloroacetic acid in ethanol to yield 3-phenethyl-2-thioxothiazolidin-4-one (Compound 7 ) with 85% yield .

Table 1: Reaction Conditions for Thioxothiazolidin-4-one Core

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Phenylethylamine + CS₂ | 0–5°C, 30 min, diethyl ether | 85% | |

| Chloroacetic acid | Reflux, ethanol, 1 hr | 85% |

Furan Aldehyde Synthesis: 5-(4-Chlorophenyl)furan-2-carbaldehyde

Vilsmeier-Haack Reaction or Microwave-Assisted Methods

5-(4-Chlorophenyl)furan-2-carbaldehyde (Compound 1a ) is synthesized via:

-

Vilsmeier-Haack formylation : 2-Furaldehyde undergoes formylation with POCl₃/DMF, followed by reaction with 4-chlorophenyl groups.

-

Microwave-assisted methods : Alternative protocols using microwave irradiation achieve higher yields (e.g., 45–80% ) under optimized conditions.

Table 2: Synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃/DMF, water solvent | 45% | |

| Microwave-assisted | TMSOTf, DMF, 140°C, 1–2 min cycles | 80% |

Condensation of Thioxothiazolidin-4-one and Furan Aldehyde

Knoevenagel Condensation

The final step involves a base-catalyzed Knoevenagel condensation:

-

Reagents : 3-phenethyl-2-thioxothiazolidin-4-one (Compound 7 ) and 5-(4-chlorophenyl)furan-2-carbaldehyde (Compound 1a ) react in ethanol with piperidine or TMSOTf as a catalyst.

-

Conditions : Reflux for 3–4 hours or microwave irradiation (100°C, 2 hours).

Table 3: Knoevenagel Condensation Parameters

| Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux, 3–4 hr | 91% | |

| TMSOTf | DMF | Microwave, 100°C, 2 hr | 97% |

Stereochemical Control and Characterization

E-Configuration Confirmation

The (E)-configuration of the exocyclic methylene group is confirmed via:

-

NMR spectroscopy : Distal coupling constants (e.g., ) in -NMR indicate trans geometry.

-

HPLC-MS : Peaks for (E)- and (Z)-isomers are resolved, with the (E)-isomer predominating.

Table 4: Key NMR Data for (E)-Isomer

| Nucleus | δ (ppm) (CDCl₃) | Multiplicity | Assignment |

|---|---|---|---|

| 8.81 (s) | Singlet | Indole NH | |

| 7.88 (d, ) | Doublet | Exocyclic CH₂ | |

| 4.38–4.34 (m) | Multiplet | Phenethyl CH₂ |

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

A streamlined protocol combines:

-

Rhodanine core formation : Phenylethylamine + CS₂ + chloroacetic acid under microwave conditions.

-

In situ condensation : Direct addition of 5-(4-chlorophenyl)furan-2-carbaldehyde to the reaction mixture, achieving >90% purity after precipitation.

Table 5: Microwave-Assisted One-Pot Synthesis

| Step | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Core formation | 140°C, 1000W, 1 min cycles | 5 min | 85% | |

| Condensation | TMSOTf, DMF, 100°C | 2 hr | 97% |

Biological and Structural Insights

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with 3-phenethyl-2-thioxothiazolidin-4-one under basic conditions. Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .

- Catalysts : Triethylamine or piperidine facilitates enamine formation .

- Temperature : Reflux (~80–100°C) or microwave-assisted synthesis reduces reaction time and improves yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.

Q. How can the structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Assign peaks for the furan, thiazolidinone, and methylene groups (δ 6.5–7.5 ppm for aromatic protons; δ 8.0–8.5 ppm for conjugated C=CH) .

- X-ray Diffraction : Solve crystal structures using SHELX for precise bond-length/angle analysis .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z ~455) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer : Prioritize target-agnostic assays to identify bioactivity:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Anticancer Potential : MTT assay (IC₅₀ values against cancer cell lines like MCF-7 or HeLa) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase inhibition) .

Advanced Research Questions

Q. How can reaction intermediates and competing pathways be characterized during synthesis?

- Methodological Answer : Employ real-time monitoring techniques:

- HPLC-MS : Track intermediates (e.g., Schiff base formation) using C18 columns and gradient elution .

- IR Spectroscopy : Identify transient carbonyl (C=O, ~1700 cm⁻¹) or thione (C=S, ~1200 cm⁻¹) groups .

- Kinetic Studies : Use pseudo-first-order rate constants to model competing pathways (e.g., isomerization vs. cyclization) .

Q. How to resolve contradictions in crystallographic data (e.g., disorder or twinning)?

- Methodological Answer : Refine structures using advanced software and validation protocols:

Q. What computational methods predict noncovalent interactions influencing biological activity?

- Methodological Answer : Leverage quantum mechanical and topology analyses:

- Multiwfn : Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions .

- NCI Analysis : Visualize van der Waals/hydrogen-bonding interactions via reduced density gradient (RDG) isosurfaces .

- Docking Studies (AutoDock Vina) : Simulate binding modes to receptors (e.g., EGFR or tubulin) using optimized DFT geometries .

Q. How to validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine biophysical and omics approaches:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified targets (e.g., kinases) .

- RNA-Seq : Profile transcriptomic changes in treated cells to identify downstream pathways .

- Metabolomics (LC-MS) : Track metabolite shifts (e.g., ATP/ADP ratios) to infer bioenergetic disruption .

Notes

- Structural data must be cross-validated using complementary techniques (e.g., NMR + XRD).

- Advanced queries require integration of experimental and computational workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.